(4-Chloro-phenyl)-(neopentyl)-amine
Description
(4-Chloro-phenyl)-(neopentyl)-amine is a secondary amine characterized by a 4-chlorophenyl group and a neopentyl (2,2-dimethylpropyl) substituent. Neopentyl groups are known for their steric bulk, which can influence reactivity and stability in chemical reactions, such as hydrogenation or catalytic processes . The 4-chloro-phenyl moiety is a common pharmacophore in medicinal chemistry, often contributing to lipophilicity and binding affinity in drug candidates .
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
4-chloro-N-(2,2-dimethylpropyl)aniline |
InChI |
InChI=1S/C11H16ClN/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7,13H,8H2,1-3H3 |
InChI Key |
LBHFVLKDBLYKHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with (4-Chloro-phenyl)-(neopentyl)-amine, enabling comparative analysis:
N-Aryl Imines with Chlorophenyl Groups
- Example: [1-(4-Chloro-phenyl)-ethylidene]-(2-methoxy-phenyl)-amine (CAS: Not provided) Structure: Features an imine linkage instead of a direct amine bond. Application: Used in asymmetric hydrogenation studies with iridium catalysts, achieving enantiomeric excess (ee) values up to 90% . Key Difference: The imine group introduces redox sensitivity, unlike the stable amine bond in the target compound.
N-Aryl Piperidine/Propionamide Derivatives
- Example: N-(1-Benzyl-piperidin-4-yl)-N-(4-chloro-phenyl)-propionamide Structure: Incorporates a piperidine ring and an amide group. Application: Acts as an opioid receptor ligand, with demonstrated affinity for κ-opioid receptors .
Purine-Based Chlorophenyl Amines
- Example: (4-Chloro-phenyl)-(2-hydrazino-9-methyl-9H-purin-6-yl)-amine Structure: Combines a purine heterocycle with a hydrazino group. Molecular Weight: 289.73 g/mol (C₁₂H₁₂ClN₇) . Application: Intermediate in the synthesis of kinase inhibitors or antiviral agents . Key Difference: The purine scaffold introduces planar aromaticity, enabling π-π stacking in biological targets.
Alkyl-Substituted Chlorophenyl Amines
- Example : [(4-Chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Structure : Contains a pyrazole ring and methylene spacers.
- Molecular Weight : 235.71 g/mol (C₁₂H₁₄ClN₃) .
- Application : Explored in agrochemical or CNS drug discovery due to its balanced lipophilicity (clogP ~2.5).
- Key Difference : The pyrazole group introduces additional hydrogen-bond acceptors, altering metabolic stability.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Steric Effects : Neopentyl groups in amines reduce nucleophilicity but enhance thermal stability, making them suitable for high-temperature reactions .
- Pharmacological Potential: Chlorophenyl amines with piperidine or pyrazole moieties show promise in CNS drug discovery due to blood-brain barrier penetration .
- Catalytic Utility : Imine derivatives of chlorophenyl amines are pivotal in asymmetric synthesis, though they require specialized catalysts (e.g., iridium/phosphoramidite systems) .
Notes and Limitations
Data Gaps : Direct experimental data on this compound are lacking; comparisons rely on structural analogs.
Divergent Applications : Chlorophenyl amines exhibit versatility, spanning catalysis (imines) and pharmacology (piperidines/purines) .
Synthetic Challenges : Steric hindrance in neopentyl-substituted amines may complicate purification or functionalization steps.
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